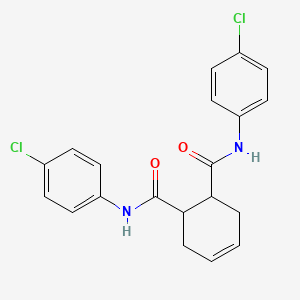![molecular formula C17H19NO4S B5017608 Ethyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B5017608.png)
Ethyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate is a synthetic organic compound with the molecular formula C17H19NO4S This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis
Métodos De Preparación
The synthesis of Ethyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: Starting with a suitable precursor, such as a substituted acetoacetate, the thiophene ring is formed through cyclization reactions.
Introduction of the phenoxyacetyl group: The phenoxyacetyl group is introduced via an acylation reaction, often using phenoxyacetyl chloride in the presence of a base like pyridine.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Ethyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetyl group, where nucleophiles like amines or thiols replace the phenoxy group.
Hydrolysis: Acidic or basic hydrolysis can break the ester bond, yielding the corresponding carboxylic acid and ethanol.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic electronics and photovoltaics.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of Ethyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The phenoxyacetyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in stabilizing the compound’s binding to its target. Detailed studies on its molecular pathways are necessary to fully understand its effects.
Comparación Con Compuestos Similares
Ethyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: This compound has a similar thiophene core but different substituents, leading to distinct chemical properties and applications.
Ethyl 2-[(phenoxyacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: This derivative has a cyclopenta[b]thiophene ring, which may alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
ethyl 4,5-dimethyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-4-21-17(20)15-11(2)12(3)23-16(15)18-14(19)10-22-13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBLDMFEMYVNOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl phenyl{[(2,4,6-triisopropylphenyl)sulfonyl]amino}acetate](/img/structure/B5017525.png)
![N-[(5E)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B5017532.png)



![N-cyclopropyl-3-[1-(pyridin-4-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5017558.png)
![3-(2-Fluorophenyl)-1-[3-(3-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]propan-1-one](/img/structure/B5017565.png)

![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B5017576.png)


![2-[2-(3,5-Dimethylphenoxy)ethylamino]ethanol;oxalic acid](/img/structure/B5017597.png)

![2-oxo-2-phenylethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5017619.png)
